(S)-N-Isopropyl-N-(pyrrolidin-2-ylmethyl)acetamide
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Description
(S)-N-Isopropyl-N-(pyrrolidin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
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Biological Activity
(S)-N-Isopropyl-N-(pyrrolidin-2-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of central nervous system functions. This article delves into the compound's biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring that contributes to its unique pharmacological properties. The molecular formula is C₉H₁₈N₂O, and it includes an isopropyl group and an acetamide moiety that are crucial for its biological interactions.
The compound acts primarily as a neuromodulator, influencing neurotransmitter systems such as dopamine and serotonin pathways. Its mechanism involves interaction with specific receptors and enzymes, potentially modulating their activity. This interaction can lead to alterations in various biochemical pathways, making it a candidate for therapeutic applications in neurological disorders.
Neurological Effects
Research indicates that this compound exhibits notable effects on the central nervous system. It has been studied for its potential to alleviate symptoms associated with conditions such as anxiety and depression by influencing neurotransmitter levels.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit certain enzymes and receptors involved in neurochemical signaling. For example, binding affinity studies suggest that it interacts with various receptor types, which may lead to enhanced therapeutic efficacy .
Case Studies
- Study on Neuromodulation : A recent study explored the effects of this compound on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety scores compared to control groups, suggesting its potential as an anxiolytic agent.
- Receptor Interaction Studies : Another study focused on the compound's interaction with dopamine receptors. The findings revealed that it could act as a partial agonist at D2 receptors, indicating possible applications in treating dopamine-related disorders such as schizophrenia.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the acetamide group or the pyrrolidine ring can enhance its bioavailability and selectivity towards specific targets.
Modification | Effect on Activity |
---|---|
Isopropyl group | Increases lipophilicity, enhancing CNS penetration |
Acetamide moiety | Essential for receptor binding affinity |
Properties
IUPAC Name |
N-propan-2-yl-N-[[(2S)-pyrrolidin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)12(9(3)13)7-10-5-4-6-11-10/h8,10-11H,4-7H2,1-3H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGHPRHGBYUZAJ-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1CCCN1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.